3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be deduced from its IUPAC name. The IUPAC name for “3-Methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid” suggests that it has a benzofuran core with a carboxylic acid group at the 2-position, a sulfamoyl group at the 5-position, and a methyl group at the 3-position .Chemical Reactions Analysis
As mentioned earlier, reactions at the benzylic position are common in the synthesis of similar compounds . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Properties
IUPAC Name |
3-methyl-5-[(3-methylphenyl)sulfamoyl]-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-10-4-3-5-12(8-10)18-24(21,22)13-6-7-15-14(9-13)11(2)16(23-15)17(19)20/h3-9,18H,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVGUYQPNSXTLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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